ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate
Overview
Description
This compound is used in the synthesis of some novel thieno [2, 3-d] pyrimidines and their antibacterial activity . It is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopenta[4,5]thieno[2,3-d]pyrimidine core . More detailed structural analysis would require specific experimental data or computational modeling.Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Al‐Sehemi and Bakhite (2005) explored the synthesis of new heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidin, through various chemical reactions. These compounds were synthesized starting from ethyl 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxylates, leading to the formation of oxazinone derivatives and pyrimidinones upon further treatment. This research highlights the complex chemical pathways utilized to create diverse thieno[2,3-d]pyrimidin derivatives, showcasing their potential in various scientific applications Al‐Sehemi & Bakhite, 2005.
Crystal Structures and Biological Activities
Gao et al. (2015) synthesized two enantiomeric derivatives of 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine, providing insights into their crystal structures and biological activities. This work underscores the importance of understanding the structural aspects of thieno[2,3-d]pyrimidin derivatives for their potential use in medicinal chemistry and drug design Gao et al., 2015.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-9(17)5-7-3-4-8-10(7)11-12(14)15-6-16-13(11)19-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLOOBVRMJJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C3=C(S2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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